Thermogravimetric Residue: Mn(hfa)2•tmeda vs. Mn(acac)2 and Mn(thd)3
Thermal analysis demonstrates that the TMEDA adduct of the target compound, Mn(hfa)2•tmeda, exhibits near-quantitative vaporization with ≤2% residual mass at T ≥150 °C, a critical performance metric for reproducible vapor-phase deposition [1]. In direct comparison, the commercial precursor Mn(acac)2 typically leaves significantly higher non-volatile residue under identical thermal ramps, while Mn(tmhd)3 (Mn(thd)3) shows substantial decomposition before evaporation, precluding consistent mass transport [1].
| Evidence Dimension | Residual mass after thermal evaporation (TGA) |
|---|---|
| Target Compound Data | ≤2% residue (for Mn(hfa)2•tmeda adduct, which utilizes the identical Mn(hfac)2 core) |
| Comparator Or Baseline | Mn(acac)2: higher non-volatile residue (quantitative value not specified, but described as inferior); Mn(tmhd)3: decomposes before evaporation |
| Quantified Difference | Target adduct leaves ≤2% residue vs. comparators that either leave higher residue or decompose. |
| Conditions | Thermogravimetric analysis (TGA) up to 150 °C; Mn(hfa)2•tmeda synthesized and characterized. |
Why This Matters
For CVD/ALD process engineers, ≤2% residue ensures clean, quantitative precursor delivery without clogging vapor lines or introducing carbon/fluorine contamination into the film, directly impacting film purity and process reproducibility.
- [1] Lipani, Z.; Catalano, M. R.; Rossi, P.; Paoli, P.; Malandrino, G. A Novel Manganese(II) MOCVD Precursor: Synthesis, Characterization, and Mass Transport Properties of Mn(hfa)2•tmeda. Chem. Vap. Deposition 2013, 19 (1-3), 22-28. DOI: 10.1002/cvde.201207017. View Source
